molecular formula C18H22N4O3S B2783578 N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251577-03-3

N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2783578
CAS RN: 1251577-03-3
M. Wt: 374.46
InChI Key: JQMGUEUJXAARAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPTA belongs to the class of thioacetamide derivatives and is known for its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is not fully understood. However, it is believed that this compound interacts with various biological targets such as enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of certain enzymes and modulate the activity of certain receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses and bacteria. This compound has also been shown to protect neurons against oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide in lab experiments is its ability to interact with various biological targets. This makes it a versatile compound that can be used to study different biological processes. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for lab experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide. One area of research is the development of this compound-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of research is the investigation of the neuroprotective properties of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide involves the reaction between 3,4-dimethoxyphenylacetic acid and 4-(pyrrolidin-1-yl)pyrimidin-2-ylthiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. This compound has also been investigated for its potential use as a neuroprotective agent.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-24-14-6-5-13(11-15(14)25-2)20-17(23)12-26-18-19-8-7-16(21-18)22-9-3-4-10-22/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMGUEUJXAARAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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